molecular formula C18H16N4O2 B10992614 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]acetamide

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]acetamide

Cat. No.: B10992614
M. Wt: 320.3 g/mol
InChI Key: YKYJDJAJZNBGSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]acetamide is a complex organic compound that features a benzofuran ring fused with a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenolic compounds and appropriate reagents.

    Introduction of the Triazole Group:

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antifungal or antibacterial agent due to the presence of the triazole ring, which is known for its biological activity.

    Materials Science: The compound can be used in the development of organic semiconductors or as a building block for more complex materials.

    Biological Research: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. The benzofuran ring can interact with biological membranes, affecting their fluidity and function. These interactions can lead to various biological effects, including antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • **2-(2,3-dihydro-1-benzofuran-6-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]acetamide
  • **2-(2,3-dihydro-1-benzofuran-6-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]ethanamide
  • **2-(2,3-dihydro-1-benzofuran-6-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propionamide

Uniqueness

The uniqueness of this compound lies in its specific combination of the benzofuran and triazole rings, which confer unique chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C18H16N4O2

Molecular Weight

320.3 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]acetamide

InChI

InChI=1S/C18H16N4O2/c23-17(9-12-4-5-13-6-7-24-16(13)8-12)21-15-3-1-2-14(10-15)18-19-11-20-22-18/h1-5,8,10-11H,6-7,9H2,(H,21,23)(H,19,20,22)

InChI Key

YKYJDJAJZNBGSY-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=CC(=C2)CC(=O)NC3=CC=CC(=C3)C4=NC=NN4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.